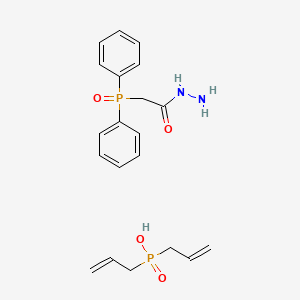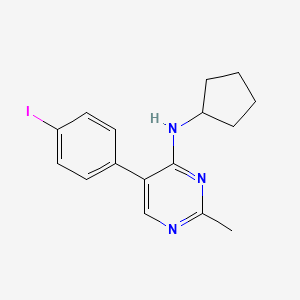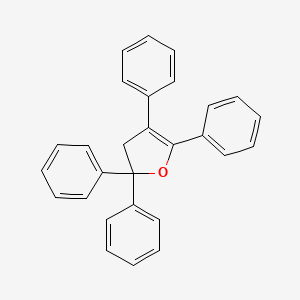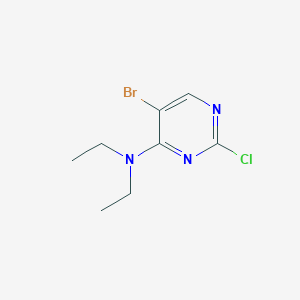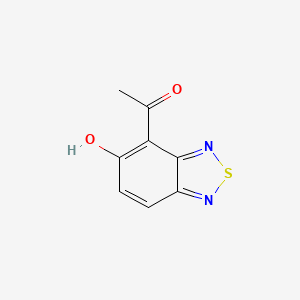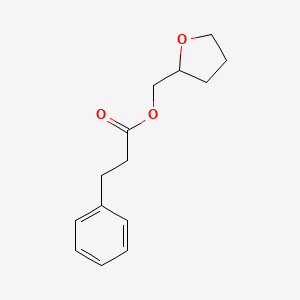
Tetrahydro-2-furanylmethyl 3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-2-furanylmethyl 3-phenylpropanoate: is an organic compound with the molecular formula C14H18O3 . It is a derivative of 3-phenylpropanoic acid, where the carboxyl group is esterified with tetrahydro-2-furanylmethyl alcohol. This compound is known for its unique structural features, which include a tetrahydrofuran ring and a phenylpropanoate moiety.
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The preparation of tetrahydro-2-furanylmethyl 3-phenylpropanoate typically involves the esterification of 3-phenylpropanoic acid with tetrahydro-2-furanylmethyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Microbial Biotransformation: Another method involves the use of microbial biotransformation, where specific strains of microorganisms are employed to catalyze the esterification process.
Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency of the process.
化学反应分析
Types of Reactions:
Oxidation: Tetrahydro-2-furanylmethyl 3-phenylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and amines are typically used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 3-phenylpropanoic acid derivatives.
Reduction: Tetrahydro-2-furanylmethyl alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Chiral Building Blocks: Tetrahydro-2-furanylmethyl 3-phenylpropanoate is used as a precursor in the synthesis of chiral building blocks for pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: This compound is used in studies involving esterases and lipases to understand enzyme-substrate interactions and enzyme kinetics.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of various drug molecules, particularly those targeting metabolic and inflammatory pathways.
Industry:
作用机制
The mechanism of action of tetrahydro-2-furanylmethyl 3-phenylpropanoate involves its interaction with specific molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 3-phenylpropanoic acid, which then exerts its effects by modulating various biochemical pathways. The tetrahydrofuran ring enhances the compound’s stability and bioavailability, making it more effective in its applications .
相似化合物的比较
Ethyl 3-phenylpropanoate: Similar ester structure but with an ethyl group instead of tetrahydro-2-furanylmethyl.
Methyl 3-phenylpropanoate: Another ester with a methyl group.
3-Phenylpropanoic acid: The parent acid without esterification.
Uniqueness:
Structural Features: The presence of the tetrahydrofuran ring in tetrahydro-2-furanylmethyl 3-phenylpropanoate provides unique steric and electronic properties that are not present in its simpler analogs.
Enhanced Stability: The tetrahydrofuran ring contributes to the compound’s enhanced stability and resistance to hydrolysis compared to other esters.
属性
CAS 编号 |
4647-36-3 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
oxolan-2-ylmethyl 3-phenylpropanoate |
InChI |
InChI=1S/C14H18O3/c15-14(17-11-13-7-4-10-16-13)9-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
InChI 键 |
VWYOSIFUYWYWEN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)COC(=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


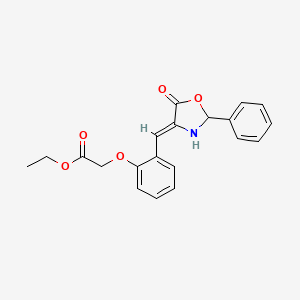
![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
![4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one](/img/structure/B15214637.png)
![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)

![5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine](/img/structure/B15214652.png)


